molecular formula C6H2F2INO2 B3038706 1,3-Difluoro-2-iodo-5-nitrobenzene CAS No. 886762-63-6

1,3-Difluoro-2-iodo-5-nitrobenzene

Cat. No.: B3038706
CAS No.: 886762-63-6
M. Wt: 284.99 g/mol
InChI Key: HNFGWHASOYPJPT-UHFFFAOYSA-N
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Description

1,3-Difluoro-2-iodo-5-nitrobenzene is an organic compound with the molecular formula C6H2F2INO2 and a molecular weight of 284.99 g/mol . It is a halogenated nitrobenzene derivative, characterized by the presence of two fluorine atoms, one iodine atom, and one nitro group attached to a benzene ring. This compound is used in various chemical synthesis processes and research applications due to its unique reactivity and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Difluoro-2-iodo-5-nitrobenzene can be synthesized through a multi-step process involving halogenation and nitration reactions. One common method involves the iodination of 1,3-difluorobenzene followed by nitration. The iodination is typically carried out using iodine and a suitable oxidizing agent, such as nitric acid, under controlled conditions. The nitration step involves treating the iodinated product with a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically conducted in large reactors with precise temperature and pressure control to achieve consistent results.

Chemical Reactions Analysis

Types of Reactions

1,3-Difluoro-2-iodo-5-nitrobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common due to the presence of the electron-withdrawing nitro group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.

    Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are commonly used for the reduction of the nitro group.

    Oxidation: Strong oxidizing agents like potassium permanganate can be used, although the reaction conditions need to be carefully controlled to prevent over-oxidation.

Major Products

    Substitution: Products include azido or cyano derivatives depending on the nucleophile used.

    Reduction: The major product is 1,3-difluoro-2-iodo-5-aminobenzene.

    Oxidation: Products vary depending on the extent of oxidation, but can include carboxylic acids or other oxidized derivatives.

Scientific Research Applications

1,3-Difluoro-2-iodo-5-nitrobenzene is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,3-difluoro-2-iodo-5-nitrobenzene involves its reactivity towards nucleophiles and reducing agents. The nitro group, being an electron-withdrawing group, makes the benzene ring more susceptible to nucleophilic attack. The iodine atom, being a good leaving group, facilitates substitution reactions. The compound’s effects are mediated through its interactions with molecular targets such as enzymes and receptors, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Difluoro-2-iodo-5-nitrobenzene is unique due to the combination of its halogen and nitro substituents, which confer distinct reactivity and properties. The presence of both fluorine and iodine atoms allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

1,3-difluoro-2-iodo-5-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2F2INO2/c7-4-1-3(10(11)12)2-5(8)6(4)9/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNFGWHASOYPJPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)I)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2F2INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501297029
Record name 1,3-Difluoro-2-iodo-5-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501297029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886762-63-6
Record name 1,3-Difluoro-2-iodo-5-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886762-63-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Difluoro-2-iodo-5-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501297029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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